molecular formula C7H5F2NO2 B1391495 Methyl 3,5-difluoropyridine-2-carboxylate CAS No. 955885-64-0

Methyl 3,5-difluoropyridine-2-carboxylate

Cat. No. B1391495
CAS RN: 955885-64-0
M. Wt: 173.12 g/mol
InChI Key: IYJHSWYHTRMPJE-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H5F2NO2 . It is also known by its IUPAC name, methyl 3,5-difluoropyridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-difluoropyridine-2-carboxylate” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached at the 3rd and 5th positions. Additionally, a carboxylate group is attached at the 2nd position of the pyridine ring .


Physical And Chemical Properties Analysis

“Methyl 3,5-difluoropyridine-2-carboxylate” has a molecular weight of 173.12 . It has a predicted boiling point of 211.4±40.0 °C and a predicted density of 1.342±0.06 g/cm3 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of Dopamine and Serotonin Receptors Antagonists : Methyl 3,5-difluoropyridine-2-carboxylate is used in synthesizing carboxylic acid moieties of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This process involves various regioselective reactions and transformations, yielding the desired products with high specificity and efficiency (Hirokawa, Horikawa, & Kato, 2000).

Functionalization Techniques

  • Regioexhaustive Substitution : Methyl 3,5-difluoropyridine-2-carboxylate is a subject in regioexhaustive substitution studies. By employing protective groups like chlorine or trimethylsilyl, various fluorinated pyridinecarboxylic acids are derived from this compound, demonstrating its versatility in functionalization techniques (Bobbio & Schlosser, 2005).

Annulation Reactions

  • Phosphine-Catalyzed Annulation : In the presence of organic phosphine catalysts, ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines, involving methyl 3,5-difluoropyridine-2-carboxylate, to form tetrahydropyridine derivatives. This showcases its role in [4 + 2] annulation reactions yielding compounds with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Enantioselective Reactions

  • Enantioselectivity in Kinetic Resolution : This compound is also involved in studies focusing on the effect of acyl chain length and branching on enantioselectivity. Specific esters derived from methyl 3,5-difluoropyridine-2-carboxylate are hydrolyzed using Candida rugosa lipase, revealing insights into stereochemical aspects of the reactions (Sobolev et al., 2002).

Antibacterial Studies

  • Development of Antibacterial Agents : Certain derivatives of methyl 3,5-difluoropyridine-2-carboxylate exhibit significant antibacterial activities. The structure-activity relationships of these derivatives provide valuable insights for the development of new therapeutic agents (Bouzard et al., 1992).

Antitumor Activity

  • Antitumor Potential : Novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, structurally related to methyl 3,5-difluoropyridine-2-carboxylate, show promising antitumoral potential against triple-negative breast cancer cells. These findings underscore its potential in developing novel antitumor therapeutics (Silva et al., 2021).

Safety and Hazards

“Methyl 3,5-difluoropyridine-2-carboxylate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 3,5-difluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJHSWYHTRMPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673212
Record name Methyl 3,5-difluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-difluoropyridine-2-carboxylate

CAS RN

955885-64-0
Record name Methyl 3,5-difluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,5-Difluoropicolinic acid (1.40 g, 8.78 mmol) was dissolved in 30 mL MeOH and 0.5 mL 4.0 M HCl in 1,4-dioxane. The mixture was heated at 60° C. for 1.5 h and concentrated. Saturated aqueous NaHCO3 was added. The mixture was extracted with EtOAc, dried over Na2SO4, and concentrated to give a yellow solid (1.30 g, 86% yield). 1H NMR (400 MHz, CDCl3) δ 8.48 (d, J=2.27 Hz, 1 H) 7.28-7.47 (m, 1 H) 4.03 (s, 3 H); LCMS for C7H5F2NO2 m/z 174.00 (M+H+).
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1.4 g
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30 mL
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0.5 mL
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86%

Synthesis routes and methods III

Procedure details

To 10 mL of methanol was added dropwise 2.5 mL of thionylchloride under cooling in an ice bath over 30 minutes. To the reaction mixture was added 500 mg of 3,5-difluoropyridine-2-carboxylic acid, and warmed to room temperature, followed by stirring for 3 days. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. After filtration, it was concentrated under reduced pressure to obtain 496 mg of methyl 3,5-difluoropyridine-2-carboxylate.
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500 mg
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2.5 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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